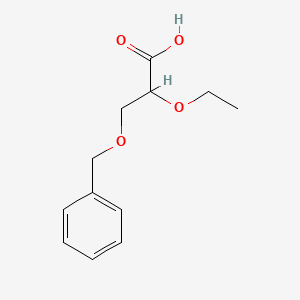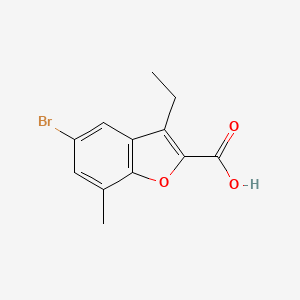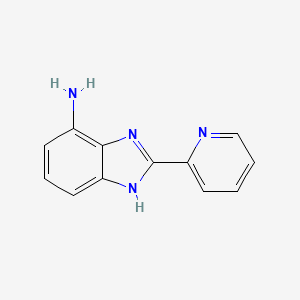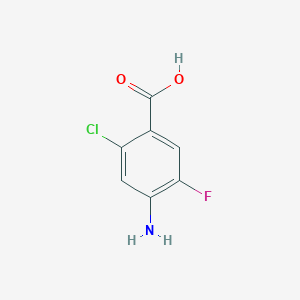
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid (MOTC) is an organic compound that has been widely used in scientific research. It is a member of the oxolane family, which are cyclic compounds containing two oxygen atoms and two carbon atoms. MOTC is a white, crystalline powder that has been used in many scientific research applications, including as a reagent for synthesis and as a starting material for organic synthesis.
作用机制
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid acts as an inhibitor of enzymes involved in the synthesis of proteins and nucleic acids. It binds to the active site of these enzymes and prevents them from catalyzing the synthesis of proteins and nucleic acids. This inhibition of enzyme activity can be used to regulate the production of proteins and nucleic acids in cells.
Biochemical and Physiological Effects
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has been shown to have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize. It is also a stable compound, which makes it suitable for long-term storage. However, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid is not soluble in water, which can limit its use in some experiments.
未来方向
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has a wide range of potential applications in scientific research. It has potential applications in the development of new drugs, as a reagent for organic synthesis, and as a catalyst for the synthesis of polymers. It could also be used in the development of new materials, such as polymers and nanomaterials. In addition, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid could be used to study the mechanisms of enzyme inhibition and to develop new inhibitors of enzymes involved in the synthesis of proteins and nucleic acids. Finally, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid could be used to study the effects of environmental pollutants on cellular processes.
合成方法
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid can be synthesized by a method known as the Steglich esterification. This method involves the reaction of an alcohol and an acid chloride in the presence of a base. The acid chloride used in this reaction is 5-methylthiophene-3-carboxylic acid chloride, and the alcohol used is oxolane-2-amidoethanol. The reaction occurs in the presence of a base such as pyridine, and the resulting product is 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid.
科学研究应用
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a starting material for organic synthesis, and as a catalyst in the synthesis of other compounds. It has also been used in the synthesis of polymers, as a catalyst for the formation of polymers, and as a starting material for the synthesis of polymers. In addition, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid has been used in the production of drugs, as a starting material for the synthesis of drugs, and as a catalyst for the synthesis of drugs.
属性
IUPAC Name |
5-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-6-5-7(11(14)15)10(17-6)12-9(13)8-3-2-4-16-8/h5,8H,2-4H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGDNJVUTLVOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2CCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)

![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)


![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)

![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)



